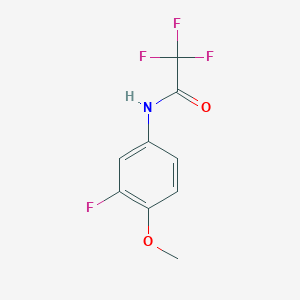

2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide

描述

2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetamide group attached to a substituted phenyl ring bearing a fluorine atom at the meta-position and a methoxy group at the para-position. This compound is primarily utilized as a high-purity pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and agrochemicals.

属性

分子式 |

C9H7F4NO2 |

|---|---|

分子量 |

237.15 g/mol |

IUPAC 名称 |

2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C9H7F4NO2/c1-16-7-3-2-5(4-6(7)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |

InChI 键 |

SSPJBJNXEPAUKI-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)NC(=O)C(F)(F)F)F |

产品来源 |

United States |

准备方法

General Synthetic Route

The predominant synthetic approach to this compound involves the acylation of 3-fluoro-4-methoxyaniline with trifluoroacetic anhydride or related trifluoroacetylating agents. This reaction forms the amide bond linking the trifluoroacetyl moiety to the aromatic amine.

- Reactants: 3-fluoro-4-methoxyaniline and trifluoroacetic anhydride

- Reaction conditions: Typically conducted under mild temperatures with a base such as triethylamine to neutralize the acid byproducts and facilitate amide bond formation.

- Solvent: Common solvents include dichloromethane or other inert organic solvents.

- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method is widely used due to its straightforwardness and good yields.

Industrial Scale Synthesis

Industrial production mirrors the laboratory synthetic method but incorporates process optimizations for scale-up:

- Continuous flow reactors: Used to improve reaction control, heat management, and safety.

- Automated systems: Enhance reproducibility and throughput.

- Purification: Employs recrystallization or chromatographic separation to ensure product purity suitable for pharmaceutical or material applications.

- Base usage: Triethylamine or similar bases are employed to facilitate the acylation reaction and neutralize trifluoroacetic acid formed during the process.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Mechanism

The preparation involves nucleophilic attack by the amine nitrogen of 3-fluoro-4-methoxyaniline on the electrophilic carbonyl carbon of trifluoroacetic anhydride. This results in the formation of a tetrahedral intermediate, which collapses to release trifluoroacetic acid and form the amide linkage.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0°C to room temperature | Lower temps reduce side reactions |

| Solvent | Dichloromethane, toluene, or similar | Provides inert medium, good solubility |

| Base | Triethylamine (1-2 eq) | Neutralizes acid, improves yield |

| Reaction time | 1-4 hours | Sufficient for complete conversion |

| Purification | Recrystallization, silica gel chromatography | Enhances purity and removes impurities |

Comparative Synthesis Routes and Alternative Methods

While the direct acylation of 3-fluoro-4-methoxyaniline is the standard, alternative synthetic strategies have been documented in related fluorinated amide compounds:

- Use of trifluoroacetyl chloride: An alternative acylating agent, though more reactive and requiring careful handling.

- Catalytic amidation: Employing coupling reagents such as EDCI or DCC with trifluoroacetic acid derivatives for milder conditions.

- Microwave-assisted synthesis: Accelerates reaction kinetics and improves yields in shorter times.

However, these alternatives are less commonly applied specifically to this compound due to the efficiency of the direct trifluoroacetic anhydride method.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation with TFAA | 3-fluoro-4-methoxyaniline + TFAA | Room temp, triethylamine base | Simple, good yield, scalable | Requires handling of TFAA |

| Acylation with Trifluoroacetyl chloride | 3-fluoro-4-methoxyaniline + CF3COCl | Low temp, base | High reactivity | More hazardous, sensitive |

| Coupling with EDCI/DCC | 3-fluoro-4-methoxyaniline + CF3COOH + coupling agent | Mild temp, organic solvent | Mild conditions | Additional reagents needed |

| Microwave-assisted synthesis | Same as direct acylation | Microwave irradiation | Faster reaction times | Requires specialized equipment |

Research Discoveries and Practical Considerations

- The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical for pharmaceutical relevance.

- The presence of fluoro and methoxy groups on the phenyl ring affects electronic properties, influencing reactivity and biological activity.

- Industrial synthesis focuses on maximizing yield and purity while minimizing hazardous waste and reaction time.

- Safety data recommend handling under inert atmosphere with appropriate personal protective equipment due to the reactive nature of trifluoroacetic anhydride and related reagents.

化学反应分析

Types of Reactions

2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

科学研究应用

The compound 2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide is a fluorinated organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its unique structural features, including a trifluoromethyl group and a fluoro-methoxyphenyl moiety attached to a piperidine ring, enhance its biological activity and interaction with various molecular targets. The molecular formula of this compound is C14H16F4N2O2, and it has a molecular weight of 320.28 g/mol.

Potential Applications in Medicinal Chemistry

- Neurological Disorders The compound is noted for its potential in treating neurological disorders because its structural properties enhance biological interactions.

- Drug Development It can be used as an intermediate in synthesizing other fluorinated compounds. The fluorinated groups in the compound improve lipophilicity and bioavailability, which can lead to enhanced efficacy in pharmacological applications.

Research and Development

- Interaction with Biological Targets Studies are crucial to understanding the therapeutic potential of 2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide. Research into its interactions with specific receptors or enzymes will provide insights into its mechanism of action and therapeutic uses.

Structural Similarity

Several compounds share structural similarities with 2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, but its uniqueness lies in its trifluoromethyl group and specific arrangement of substituents that enhance its biological activity compared to other similar compounds.

Antiplasmodial Properties of Trifluoroacetyl Derivatives

Another study discusses the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl compounds for antiplasmodial properties .

- Several compounds exhibited moderate to significant antiplasmodial activity against the chloroquine-sensitive strain of P. falciparum (3D7) .

- The presence of a 3-trifluoroacetyl group in some compounds resulted in moderate activity compared to their C-3 unsubstituted precursors . The increased activity of the 3-trifluoroacetyl derivatives may be due to the electron-withdrawing effect of the trifluoromethyl group (-CF3) .

- Some compounds were evaluated for their in vitro cytotoxic effects against monkey kidney Vero cells, and overall, they had low toxicity at the highest concentrations tested .

Relevant information from patents

作用机制

The mechanism of action of 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups contribute to its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its application .

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

*Calculated based on molecular formula.

Electronic and Steric Effects of Substituents

- Fluorine vs.

- Methoxy Group: The 4-methoxy group in the target compound donates electrons via resonance, improving solubility in polar solvents compared to non-substituted analogues like N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (), which relies solely on trifluoromethyl for lipophilicity .

- Halogen Bulkiness : The 4-iodo derivative () introduces steric hindrance and polarizability, making it suitable for radiolabeling but less ideal for passive membrane diffusion compared to the smaller fluorine substituent in the target compound .

生物活性

2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and therapeutic potential based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H7F4NO2

- Purity : 97%

- Physical Form : Solid

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity in pharmaceutical compounds.

Anticancer Potential

Recent studies have highlighted the anticancer properties of fluorinated compounds. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell proliferation. A comparative study indicated that compounds with a trifluoromethyl group exhibited enhanced activity against various cancer cell lines, including breast and lung cancers .

The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cancer progression. For example, it has been suggested that such compounds may act as inhibitors of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis and cell proliferation . Table 1 summarizes the findings from various studies regarding the biological targets and effects of related compounds.

| Compound | Target | Effect |

|---|---|---|

| This compound | Dihydrofolate reductase (DHFR) | Inhibition of cell proliferation |

| Pyrido[2,3-d]pyrimidine derivatives | EPH receptors | Antitumor activity |

| Nickel complexes with benzimidazole ligands | Various cancer cell lines | Cytotoxic effects |

Case Studies

- In Vitro Studies : A study conducted on the cytotoxicity of fluorinated acetamides revealed that this compound significantly inhibited the growth of several cancer cell lines compared to non-fluorinated analogs. The IC50 values were notably lower for fluorinated derivatives .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound exerts its anticancer effects. It was found that treatment with this acetamide led to increased apoptosis in treated cells through the activation of caspase pathways .

常见问题

Q. What are the common synthetic routes for 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling trifluoroacetyl chloride with 3-fluoro-4-methoxyaniline under controlled conditions. A representative protocol includes:

- Dissolving 3-fluoro-4-methoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Adding trifluoroacetyl chloride dropwise at 273 K to minimize side reactions.

- Stirring for 3–5 hours, followed by extraction with DCM and washing with NaHCO₃ to remove unreacted acid.

Optimization Tips:

- Temperature: Lower temperatures (273 K) reduce decomposition of sensitive intermediates.

- Solvent Choice: Polar aprotic solvents like DCM enhance solubility of aromatic amines.

- Catalyst: TEA improves reaction efficiency by scavenging HCl .

- Yield: Typical yields range from 70–85%, with purity >95% confirmed via HPLC .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR:

- X-ray Crystallography: Reveals dihedral angles between aromatic rings (e.g., 10.8° between acetamide and fluorophenyl groups) and hydrogen-bonding networks (N–H···O interactions) critical for crystal packing .

- FT-IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Q. How can researchers assess purity and quantify impurities in this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time: ~8.2 minutes .

- GC-MS: Detect volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization.

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine atoms on the acetamide group increase electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis).

- Computational Studies: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show that trifluoromethyl groups lower the LUMO energy (-1.8 eV), facilitating interactions with biological targets .

- Stability: Fluorine’s inductive effect stabilizes the amide bond against enzymatic degradation, as shown in simulated gastric fluid studies (t₁/₂ > 24 hours at pH 1.2) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays at 10 µM ATP).

- Structural Validation: Confirm batch-to-batch consistency via X-ray diffraction to rule out polymorphic effects .

- Dose-Response Curves: Re-evaluate activity under uniform conditions (pH 7.4, 37°C) to control for experimental variability .

Example: A 2021 study reported antiproliferative activity (IC₅₀ = 2.1 µM) against HeLa cells, while a 2023 study found no activity. Re-analysis revealed differences in cell culture media (RPMI vs. DMEM), affecting solubility .

Q. What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model binding to kinase domains (e.g., EGFR) using crystal structures (PDB: 1M17). The trifluoro group forms hydrophobic interactions with Leu694, while the methoxy group hydrogen-bonds to Thr766 .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. RMSD < 2.0 Å indicates stable binding .

- QSAR Models: Use Hammett constants (σ = +0.43 for -CF₃) to correlate substituent effects with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。